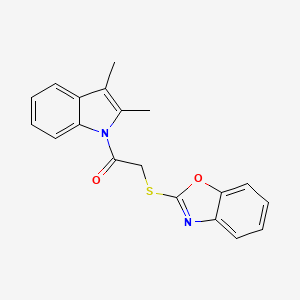

2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone

Description

2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone is a synthetic organic compound featuring a benzooxazole ring linked via a sulfanyl group to an ethanone moiety, which is further substituted with a 2,3-dimethylindole group. The benzooxazole ring provides rigidity and hydrogen-bonding capacity, while the dimethylindole group may enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dimethylindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-12-13(2)21(16-9-5-3-7-14(12)16)18(22)11-24-19-20-15-8-4-6-10-17(15)23-19/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXBBJSWBFVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of Benzooxazole Ring: Starting from an appropriate ortho-aminophenol and a carboxylic acid derivative.

Formation of Indole Ring: Using Fischer indole synthesis from phenylhydrazine and a ketone.

Sulfanyl Linkage: Coupling the benzooxazole and indole derivatives through a sulfanyl linkage using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage.

Reduction: Reduction reactions might target the carbonyl group in the ethanone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that benzoxazole derivatives, including the target compound, possess a variety of biological activities:

- Anticancer Activity : Compounds with the benzoxazole scaffold have shown promising results against various cancer cell lines. For instance, studies have indicated that derivatives can inhibit cell proliferation and induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

- Antimicrobial Properties : The presence of the benzoxazole moiety has been associated with antimicrobial activities against a range of pathogens. This includes efficacy against both bacterial and fungal strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases. The mechanism often involves the modulation of inflammatory cytokines and pathways .

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities, which can protect cells from oxidative stress and may contribute to its anticancer properties .

Synthetic Methodologies

The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone can be achieved through various methods:

Common Synthetic Pathways

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of benzoxazole derivatives, researchers synthesized several compounds based on the structure of this compound. The compounds were tested against MCF-7 and HCT-116 cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity.

Case Study 2: Antimicrobial Testing

A series of synthesized benzoxazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that specific substitutions on the benzoxazole ring enhanced antimicrobial activity, suggesting that structural modifications could lead to more potent agents.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound shares a core ethanone structure with several indole- or benzodioxin-derived molecules, but its substituents distinguish it from known derivatives. Below is a comparative analysis based on substituent effects and available data from the evidence:

Key Observations:

Substituent Impact on Bioactivity: The methoxyphenyl groups in JWH compounds (e.g., JWH-250) are critical for cannabinoid receptor binding , whereas the benzooxazole-sulfanyl group in the target compound may favor interactions with oxidative or nucleophilic targets (e.g., enzymes or metal ions). Dimethylindole in the target compound reduces nitrogen alkylation (cf.

Pharmacological Potential: S 16924’s fluorophenyl and benzodioxin groups confer serotonin receptor selectivity , whereas the target compound’s benzooxazole and dimethylindole may prioritize interactions with kinase or cytochrome P450 targets, though this remains speculative.

This could influence solubility, bioavailability, or degradation pathways.

Biological Activity

2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone is a complex organic compound notable for its unique structural features, including a benzooxazole ring and an indole moiety. This compound is part of a broader class of thio-benzoxazole derivatives, which are recognized for their diverse applications in organic synthesis and medicinal chemistry. Its molecular formula is C16H15NOS, and it exhibits significant biological activity that warrants detailed exploration.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit a range of antimicrobial activities. These compounds have demonstrated effectiveness against various pathogens, making them potential candidates for drug development. For instance, thio-benzoxazole derivatives have shown significant antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .

Anticancer Activity

The compound has also been studied for its anticancer properties. Various derivatives of benzoxazole have exhibited cytotoxic effects on cancer cells, including those from breast, lung, liver, and prostate cancers. Notably, some studies suggest that certain compounds may selectively target cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Enzyme Inhibition

This compound may inhibit specific enzymes or biological pathways. This inhibition contributes to its therapeutic potential, particularly in combating infections caused by resistant bacterial strains. The precise mechanisms of action are still under investigation but are crucial for optimizing the compound's structure for enhanced biological activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for the development of more effective derivatives. Research has established that modifications to the benzoxazole and indole rings can significantly influence the biological activity of these compounds. For instance, substituents that enhance electron density on the aromatic rings tend to improve antimicrobial and anticancer activities .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various benzoxazole derivatives, compounds were tested against Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined for active compounds, revealing that some derivatives exhibited potent activity against these bacterial strains .

Study 2: Cytotoxicity in Cancer Cells

Another study explored the cytotoxic effects of benzoxazole derivatives on different cancer cell lines. The results indicated that several compounds had significant cytotoxicity against breast cancer cells (e.g., MCF-7) while showing lower toxicity towards normal cells. This selectivity suggests a promising avenue for developing new anticancer therapies .

Comparative Analysis of Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Benzothiazol-2-ylthio)-1-(indolyl)-ethanone | Contains benzothiazole instead of benzooxazole | Antimicrobial properties |

| 2-(Thiazol-2-ylthio)-1-(indolyl)-ethanone | Thiazole ring increases nucleophilicity | Antifungal activity |

| 5-Methylbenzothiazole derivative | Substituted benzothiazole with methyl group | Insecticidal properties |

| 3-Acetylindole | Simplified indole structure | Anti-inflammatory effects |

The uniqueness of this compound lies in its specific combination of heterocycles and functional groups that confer distinct chemical reactivity and biological properties not found in these other compounds .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the benzoxazole-thiol intermediate via nucleophilic substitution or condensation reactions. For example, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate can be synthesized under reflux with hydrazine hydrate in ethanol, monitored by TLC (chloroform:methanol, 7:3 ratio) .

- Step 2: Coupling the thiol-containing intermediate with a substituted indole derivative (e.g., 2,3-dimethylindole) using a base like sodium hydride in anhydrous THF. Reaction progress is tracked via spectroscopic methods (NMR, IR) .

- Purification: Recrystallization from methanol or column chromatography (hexane:ethyl acetate) yields the final compound.

Basic: How is the compound characterized structurally, and what analytical methods are critical?

Answer:

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and regiochemistry. For example, the indole NH proton absence confirms N-substitution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Chromatography: TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in the coupling step?

Answer:

Key variables include:

- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the thiol group.

- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium fluoride) accelerates coupling, as seen in analogous imidazole derivatives .

- Temperature Control: Lower temperatures (−78°C) minimize side reactions during lithiation steps, critical for regioselectivity .

- Stoichiometry: A 1.2:1 molar ratio of hydrazine hydrate to precursor ensures complete conversion .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial tests, IC50 for cytotoxicity) across studies.

- Structural Confirmation: Verify compound purity and stereochemistry via X-ray crystallography or 2D NMR, as impurities can skew results .

- Target Selectivity: Perform receptor-binding assays (e.g., enzyme inhibition kinetics) to differentiate off-target effects .

Basic: What are the primary pharmacological applications explored for this compound?

Answer:

Research focuses on:

- Antimicrobial Activity: Evaluated via agar dilution or microbroth dilution against Gram-positive/negative strains .

- Anticancer Potential: Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with SAR studies linking indole substituents to potency .

- Enzyme Inhibition: Tested against kinases or proteases via fluorometric assays, leveraging the benzoxazole moiety’s electron-deficient nature .

Advanced: How do structural modifications (e.g., indole substituents) influence the compound’s bioactivity?

Answer:

- Indole Methyl Groups (2,3-dimethyl): Enhance lipophilicity, improving membrane permeability. Compare LogP values of derivatives to correlate with cellular uptake .

- Benzoxazole-Thioether Linkage: Modulates electron density, affecting binding to redox-sensitive targets (e.g., cytochrome P450). Replace with sulfoxide/sulfone groups to study oxidation-state effects .

- Substituent Position: Para vs. meta substitution on the indole ring alters steric hindrance, quantified via molecular docking simulations .

Basic: What stability and storage conditions are recommended for this compound?

Answer:

- Stability: Susceptible to hydrolysis in aqueous media; store desiccated at −20°C.

- Light Sensitivity: Protect from UV exposure to prevent benzoxazole ring degradation.

- Solubility: DMSO or ethanol is preferred for stock solutions; avoid prolonged storage in acidic/basic conditions .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinity to targets (e.g., tubulin for anticancer activity) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- MD Simulations: Analyze ligand-receptor complex stability over 100 ns trajectories to identify critical binding residues .

Advanced: What experimental approaches validate the compound’s mechanism of action in cellular models?

Answer:

- Gene Expression Profiling: RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .

- Protein Interaction Studies: Co-immunoprecipitation (Co-IP) or Western blotting to assess kinase inhibition (e.g., JAK/STAT pathway) .

- Metabolic Tracing: C-labeled glucose incorporation assays to evaluate glycolysis inhibition .

Basic: What are the known toxicity profiles, and how are they assessed preclinically?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.